molecular formula C28H32ClN3O5 B13757247 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(2-pyridyl)piperazine oxalate CAS No. 23904-95-2

1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(2-pyridyl)piperazine oxalate

Cat. No.: B13757247
CAS No.: 23904-95-2
M. Wt: 526.0 g/mol
InChI Key: ZVXDRAAQBLMIFQ-UHFFFAOYSA-N
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Description

The compound 1-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-4-(2-pyridyl)piperazine oxalate is a piperazine derivative with a complex structure featuring a 4-chlorophenyl-benzyloxybutyl chain and a 2-pyridyl substituent.

  • Core structure: A piperazine ring substituted with a 4-(α-(p-chlorophenyl)benzyloxy)butyl group and a heteroaromatic moiety (e.g., pyrimidine in or pyridine in the target compound).
  • Oxalate salt: Enhances solubility and stability, as seen in related compounds like 1-{4-[(4-chlorophenyl)(phenyl)methoxy]butyl}-4-(2-methoxyphenyl)piperazine ethanedioate (CAS 23904-91-8) .

This compound likely targets central nervous system (CNS) receptors or enzymes, given structural similarities to piperazine-based ligands for dopamine, serotonin, or sigma receptors (e.g., ).

Properties

CAS No.

23904-95-2

Molecular Formula

C28H32ClN3O5

Molecular Weight

526.0 g/mol

IUPAC Name

1-[4-[(4-chlorophenyl)-phenylmethoxy]butyl]-4-pyridin-2-ylpiperazine;oxalic acid

InChI

InChI=1S/C26H30ClN3O.C2H2O4/c27-24-13-11-23(12-14-24)26(22-8-2-1-3-9-22)31-21-7-6-16-29-17-19-30(20-18-29)25-10-4-5-15-28-25;3-1(4)2(5)6/h1-5,8-15,26H,6-7,16-21H2;(H,3,4)(H,5,6)

InChI Key

ZVXDRAAQBLMIFQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=N4.C(=O)(C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Target Engagement

  • Aryl Group Variations: 2-Pyridyl vs. Chlorophenyl-Benzyloxy Chain: The 4-chlorophenyl-benzyloxybutyl group enhances lipophilicity, promoting CNS penetration (e.g., sigma receptor ligands in show enhanced dopamine release modulation) .

Pharmacological Selectivity

  • MC4R Antagonists (): Fluorophenyl-piperazine derivatives (e.g., MCL 0129) exhibit dual serotonin transport inhibition and MC4R antagonism, whereas the target compound’s pyridyl group may favor monoaminergic receptor specificity .
  • Cytotoxic Derivatives () : Chlorobenzhydryl-piperazine compounds show broad anticancer activity (e.g., IC50: 2 µM in HEPG2 cells), suggesting that bulkier substituents enhance cytotoxicity compared to pyridyl groups .

Comparative Efficacy and Limitations

Table 2: Efficacy Metrics of Selected Analogues

Compound Potency (IC50/EC50) Selectivity Limitations
BAK 04-81 () Not reported High D3 receptor affinity Limited BBB penetration
MCL 0129 () <100 nM (MC4R) Dual MC4R/serotonin activity Off-target sigma receptor effects
Compound 5a () 2–10 µM Broad-spectrum anticancer activity High cytotoxicity in normal cells
CID 115497 () N/A Predicted CNS activity No in vivo data available

Research Findings and Implications

  • BACE1 Inhibition () : Indole-piperazine derivatives (e.g., compound 8, IC50 = 19.66 mM) highlight the importance of aromatic substituents in enzyme inhibition, suggesting that the target compound’s pyridyl group may offer suboptimal BACE1 binding .
  • Dopamine Release Modulation () : Sigma receptor ligands with fluorophenyl-piperazine moieties (e.g., α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-piperazine) enhance NMDA-stimulated dopamine release, indicating structural flexibility for CNS applications .
  • Synthetic Feasibility () : Piperazine derivatives with triazole or phthalimido linkers (e.g., BAK 04-81, 89% yield) demonstrate high synthetic efficiency, whereas the target compound’s oxalate salt may require optimization for scale-up .

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